![molecular formula C16H15F3N4O2S B2772478 N-methyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide CAS No. 477852-92-9](/img/structure/B2772478.png)
N-methyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-methyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide is a useful research compound. Its molecular formula is C16H15F3N4O2S and its molecular weight is 384.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-methyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide is a compound with significant potential in medicinal chemistry, particularly for its biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.
- Chemical Formula : C16H15F3N4O2S
- Molecular Weight : 384.38 g/mol
- CAS Number : 477852-92-9
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its antimicrobial properties and enzyme inhibition. Below are the key findings from various studies:
Antimicrobial Activity
-
Inhibition of Mycobacterium tuberculosis :
- Studies have shown that derivatives of hydrazinecarboxamides, including those structurally related to this compound, exhibit inhibitory effects on Mycobacterium tuberculosis and non-tuberculous mycobacteria (e.g., M. avium and M. kansasii). The minimum inhibitory concentrations (MICs) for these compounds ranged from 62.5 µM to 1000 µM depending on the specific derivative tested .
- Cytotoxicity :
Enzyme Inhibition
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition :
Structure-Activity Relationship (SAR)
The structural modifications in hydrazinecarboxamide derivatives have been shown to enhance biological activity. For instance, the introduction of different alkyl chains significantly affected the potency against Mycobacterium tuberculosis. Shorter alkyl chains were less effective compared to longer ones, which exhibited improved MIC values .
Case Study 1: Antimycobacterial Activity
A series of synthesized derivatives were tested against M. tuberculosis and M. kansasii. The N-hexyl derivative exhibited an MIC of 250 µM against M. tuberculosis, while modifications leading to cyclization improved activity against M. kansasii .
Case Study 2: Enzyme Inhibition
Research showed that specific modifications in the hydrazinecarboxamide structure led to enhanced AChE inhibition, with some compounds displaying IC50 values lower than that of rivastigmine, indicating their potential as therapeutic agents for cognitive disorders .
Summary Table of Biological Activities
Activity | Target Organism/Enzyme | MIC/IC50 | Remarks |
---|---|---|---|
Antimicrobial | Mycobacterium tuberculosis | 62.5 - 1000 µM | Varies by derivative; some show significant activity |
M. avium, M. kansasii | Varies | Effective against both strains | |
Enzyme Inhibition | Acetylcholinesterase | 27.04 - 106.75 µM | Comparable to rivastigmine |
Butyrylcholinesterase | Similar range | Moderate inhibition observed |
Eigenschaften
IUPAC Name |
1-methyl-3-[[6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonyl]amino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2S/c1-20-15(26)22-21-14(25)11-5-6-13(24)23(9-11)8-10-3-2-4-12(7-10)16(17,18)19/h2-7,9H,8H2,1H3,(H,21,25)(H2,20,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIJHTDWTRYFEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=CN(C(=O)C=C1)CC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.